molecular formula C17H29NO3 B15010122 4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one

4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B15010122
M. Wt: 295.4 g/mol
InChI Key: DZOGJWVBHKHVCK-UHFFFAOYSA-N
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Description

4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one is a complex organic compound with a unique structure. It features a combination of hydroxy, trimethyl, and oxazolidinone groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the hydroxy and trimethyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trimethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and oxazolidinone groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups and its structural complexity. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

4-hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H29NO3/c1-12-8-7-10-15(2,3)13(12)9-11-16(4)17(5,20)18(6)14(19)21-16/h20H,7-11H2,1-6H3

InChI Key

DZOGJWVBHKHVCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC2(C(N(C(=O)O2)C)(C)O)C

Origin of Product

United States

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